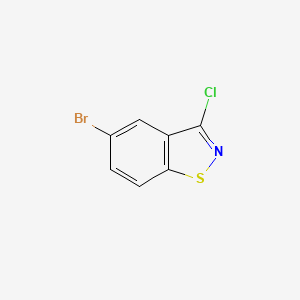

5-bromo-3-chloro-1,2-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETKMCDPJRQYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Chloro 1,2 Benzothiazole

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the conformational structure of molecules. For 5-bromo-3-chloro-1,2-benzothiazole, these methods would provide a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound is currently available in the public domain. A hypothetical analysis would anticipate characteristic absorption bands corresponding to the vibrations of the benzothiazole (B30560) core and the carbon-halogen bonds.

Raman Spectroscopy

Similarly, no specific Raman spectroscopic data for this compound has been found. This technique would complement FT-IR by providing information on the polarizability of molecular bonds, particularly for the symmetric vibrations of the aromatic system.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound is not documented in the available literature. A predicted spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing crucial information about their relative positions on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

No recorded ¹³C NMR data for this compound could be located. This technique would be essential to identify all unique carbon environments within the molecule, including those bearing the bromine and chlorine substituents and the carbons of the thiazole (B1198619) ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

This section would detail the electronic transition properties of the molecule. An ultraviolet-visible (UV-Vis) spectrophotometer would be used to measure the absorbance of the compound across a range of wavelengths.

Table 3.3.1: Hypothetical Electronic Absorption Data

| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Ethanol | Data not available | Data not available |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound and to study how it breaks apart upon ionization. This provides crucial evidence for its elemental composition and structure.

Research Findings: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the C₇H₃BrClNS molecule. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster. For instance, bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, and chlorine has two (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. The fragmentation pattern would reveal characteristic losses of atoms or functional groups. For the related precursor 3-chloro-1,2-benzisothiazole (B19369), major peaks are observed at m/z 169, 171, and 134. nih.gov A potential fragmentation for the target compound could involve the loss of a halogen atom or cleavage of the heterocyclic ring.

Table 3.4.1: Hypothetical Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Relative Intensity (%) |

|---|---|---|

| Data not available | [C₇H₃⁷⁹Br³⁵ClNS]⁺ | Data not available |

| Data not available | [M - Cl]⁺ | Data not available |

| Data not available | [M - Br]⁺ | Data not available |

Single-Crystal X-ray Diffraction Analysis

This technique provides the definitive, three-dimensional structure of a molecule in the solid state. A suitable single crystal of the compound would be grown and analyzed using an X-ray diffractometer.

Precise Determination of Molecular Geometry and Bond Parameters

The analysis would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Research Findings: This data would confirm the planar nature of the benzothiazole ring system and the specific locations of the bromo and chloro substituents. For example, analysis of a related compound, 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde, provided detailed bond lengths, such as a C=O bond of 1.221(6) Å. researchgate.net Similar precision would be expected for the C-S, C-N, C-Br, and C-Cl bonds in the target compound.

Table 3.5.1: Hypothetical Bond Lengths and Angles

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S-N | Data not available | C-S-C | Data not available |

| C-S | Data not available | S-N-C | Data not available |

| C-Br | Data not available | C-C-Br | Data not available |

Elucidation of Crystal Packing and Intermolecular Interactions

This subsection would describe how individual molecules of this compound arrange themselves in the crystal lattice.

Research Findings: The report would identify and quantify any significant intermolecular forces, such as halogen bonding (e.g., Br···N, Cl···S), π-π stacking between the aromatic rings, or weak C-H···X hydrogen bonds. These interactions govern the stability and physical properties of the solid material. Crystal structure analyses of similar halogenated heterocycles often reveal extensive networks of such interactions. researchgate.netmdpi.com

Assessment of Tautomeric Forms and Conformational Isomerism

X-ray diffraction can definitively establish which tautomeric form, if any, exists in the solid state.

Research Findings: For 1,2-benzothiazole systems, tautomerism is a possibility, although less common than in related systems like benzimidazoles. The analysis would confirm the structure as the 1,2-benzothiazole form and rule out other potential isomers, such as a 2,1-benzothiazine, by precisely locating all atoms, including hydrogens. The planarity of the ring system would likely preclude significant conformational isomerism, which is more relevant for flexible molecules.

Computational and Theoretical Investigations of 5 Bromo 3 Chloro 1,2 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.orgresearchgate.net For benzothiazole (B30560) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly paired with basis sets like 6-31G or 6-311G to achieve a balance between accuracy and computational cost. scirp.orgccsenet.org Such calculations can elucidate molecular geometry, vibrational frequencies, and electronic properties, offering predictive insights into the molecule's behavior. mdpi.com

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For 5-bromo-3-chloro-1,2-benzothiazole, this would involve starting with an initial guess of the structure and allowing the computational algorithm to iteratively adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The optimized structure would feature the characteristic fused benzene (B151609) and thiazole (B1198619) rings. The positions of the bromine and chlorine substituents are expected to influence the planarity and symmetry of the benzothiazole core. Validation of the optimized structure is typically achieved by confirming that all calculated vibrational frequencies are real (i.e., no imaginary frequencies), which indicates that the structure corresponds to a true energy minimum.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Based on typical values for halogenated benzothiazoles from DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.76 | C-S-N | 90.5 |

| S-N | 1.65 | S-N-C | 110.2 |

| N-C | 1.38 | C-C-C (benzene) | 119.5 - 121.0 |

| C-C (thiazole) | 1.42 | C-C-Br | 119.8 |

| C-Br | 1.89 | N-C-Cl | 115.0 |

| C-Cl | 1.74 |

Simulation of Vibrational Frequencies and Spectroscopic Data Correlation

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of fundamental vibrations of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct correlation between the theoretical model and experimental spectroscopic data, aiding in the identification and characterization of the compound.

Key vibrational modes for this compound would include C-H stretching, C=C and C=N ring stretching, and the characteristic vibrations of the C-Br and C-Cl bonds at lower frequencies. Theoretical studies on related compounds like 2-chlorobenzothiazole (B146242) have provided a basis for assigning these vibrational modes. longdom.org

Table 2: Predicted Principal Vibrational Frequencies for this compound (Illustrative) Based on DFT calculations for related benzothiazole derivatives.

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C and C=N ring stretching |

| 1350-1200 | In-plane C-H bending |

| 850-750 | Out-of-plane C-H bending |

| 750-650 | C-Cl stretching |

| 650-550 | C-S stretching |

| 600-500 | C-Br stretching |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. scispace.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO may be distributed across the entire molecule, including the halogen atoms. The presence of electron-withdrawing halogen substituents is predicted to lower the energies of both the HOMO and LUMO compared to the unsubstituted benzothiazole. mdpi.com

Table 3: Predicted FMO Properties for this compound (Illustrative) Based on trends observed in computational studies of substituted benzothiazoles.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. scirp.orgscirp.org It is invaluable for predicting sites for electrophilic and nucleophilic attack. sciencepublishinggroup.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.

For this compound, the most negative potential is expected to be located around the nitrogen atom of the thiazole ring due to its lone pair of electrons. ccsenet.orgsciencepublishinggroup.com The hydrogen atoms of the benzene ring would exhibit positive potential. The halogen atoms, despite their high electronegativity, can present regions of positive potential (known as a σ-hole), which can lead to halogen bonding interactions. rsc.org

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict NLO properties such as the dipole moment (μ) and the first-order hyperpolarizability (β₀). Benzothiazole derivatives have been studied for their NLO potential due to their inherent charge transfer characteristics. mdpi.com

The introduction of electron-withdrawing groups like chlorine and bromine to the benzothiazole scaffold is expected to enhance the dipole moment and potentially the hyperpolarizability of the molecule.

Table 4: Predicted NLO Properties for this compound (Illustrative) Based on computational studies of related compounds.

| Property | Predicted Value |

| Dipole Moment (μ) | ~3.5 D |

| First-Order Hyperpolarizability (β₀) | >10 x 10⁻³⁰ esu |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in elucidating reaction pathways, identifying intermediates, and calculating the energy barriers associated with transition states. While specific reaction mechanisms for this compound have not been published, studies on the synthesis and reactions of other benzothiazoles provide a template for such investigations.

For example, the synthesis of 2-substituted benzothiazoles often involves the cyclization of precursor molecules. acs.org DFT calculations can model this process, identifying the lowest energy pathway and the structure of the transition state. This information is critical for optimizing reaction conditions to improve yields and selectivity. Similarly, modeling the reactions of this compound, such as nucleophilic substitution at the chloro-substituted carbon, would involve calculating the energies of reactants, products, and the transition state to determine the reaction's feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules by simulating their atomic motions over time. For this compound, while the benzothiazole core is rigid, the molecule can exhibit different low-energy conformations, particularly if substituent groups were larger. MD simulations can reveal the accessible conformations in different environments, such as in a solvent or within a protein binding site.

A typical MD simulation protocol would involve placing the this compound molecule in a simulation box filled with a chosen solvent, for instance, water or a non-polar solvent, to mimic different physiological or experimental conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production run, from which conformational data is collected. Analysis of the simulation trajectory would provide insights into the root-mean-square deviation (RMSD) of the molecule's backbone, indicating its stability, and the root-mean-square fluctuation (RMSF) of individual atoms, highlighting the flexible regions of the molecule.

While direct MD simulation studies on this compound are not extensively reported in the literature, related studies on other benzamide (B126) derivatives have demonstrated the utility of this technique in understanding their stability and interactions. tandfonline.com For instance, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. tandfonline.com

Advanced Supramolecular Interaction Analyses

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties. Advanced computational methods provide deep insights into these non-covalent forces.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice. bohrium.commdpi.commdpi.comeurjchem.comresearchgate.netacs.orgnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts.

For this compound, a Hirshfeld surface analysis would likely reveal the significance of halogen bonding (Br···N, Cl···N, Br···S, Cl···S), hydrogen bonding (C-H···N, C-H···S), and π-π stacking interactions in the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Based on studies of similar halogenated benzothiazoles, it can be anticipated that contacts involving the bromine and chlorine atoms would be prominent. mdpi.commdpi.com

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 25.0 |

| C···H/H···C | 20.5 |

| Br···H/H···Br | 15.2 |

| Cl···H/H···Cl | 12.8 |

| N···H/H···N | 8.5 |

| S···H/H···S | 5.0 |

| Br···C/C···Br | 4.5 |

| Cl···C/C···Cl | 3.5 |

| C···C | 2.0 |

| Others | 3.0 |

This table is illustrative and represents expected trends based on related structures.

PIXEL Calculations for Interaction Energy Contributions

The PIXEL method provides a quantitative measure of the lattice energy of a crystal by partitioning it into coulombic, polarization, dispersion, and repulsion components for each molecular pair. mdpi.comresearchgate.net This allows for a detailed understanding of the energetic contributions of different types of intermolecular interactions.

In a hypothetical PIXEL analysis of this compound, one would expect the dispersion forces to be a major stabilizing component, as is common for aromatic systems. The electrostatic contributions (coulombic and polarization) would highlight the importance of interactions involving the polar C-Cl, C-Br, and the benzothiazole ring system. The relative strengths of different interaction motifs, such as halogen bonds and π-stacking, could be quantified and ranked. Studies on related N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides have shown the utility of PIXEL calculations in dissecting the energetic landscape of the crystal. mdpi.comresearchgate.net

Table 2: Illustrative Interaction Energies for a Dimer of this compound Calculated by the PIXEL Method (in kJ/mol)

| Interaction Type | Coulombic (Ecoul) | Polarization (Epol) | Dispersion (Edisp) | Repulsion (Erep) | Total (Etotal) |

| Halogen Bond (Br···N) | -15.0 | -5.5 | -20.0 | 10.5 | -30.0 |

| π-π Stacking | -5.0 | -2.0 | -35.0 | 18.0 | -24.0 |

| C-H···Cl Interaction | -8.0 | -3.0 | -12.0 | 7.0 | -16.0 |

This table presents hypothetical data to illustrate the potential findings from a PIXEL calculation.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge delocalization and intramolecular interactions by analyzing the electron density in terms of localized orbitals. researchgate.netwisc.edunih.govnih.gov It provides insights into hyperconjugative interactions, which are key to understanding molecular stability and reactivity.

Table 3: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-S) | 5.2 |

| LP(1) N | π(C-C)ring | 18.5 |

| LP(1) S | σ(C-N) | 3.8 |

| LP(1) S | π(C-C)ring | 12.1 |

| π(C=C)ring | π(C=N) | 25.3 |

| LP(1) Br | σ(C-C)ring | 2.1 |

| LP(1) Cl | σ*(C-N) | 1.5 |

This table contains illustrative data to demonstrate the type of information obtained from an NBO analysis.

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 3 Chloro 1,2 Benzothiazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the benzene portion of the benzothiazole (B30560) ring. The directing effects of the existing bromo and chloro groups, as well as the influence of the fused thiazole (B1198619) ring, determine the position of substitution.

Nitration of 5-bromo-3-methyl-1,2-benzothiazole with potassium nitrate (B79036) in concentrated sulfuric acid results in the formation of 5-bromo-3-methyl-4-nitro-1,2-benzothiazole in 81% yield, indicating that the nitro group is directed to the C4 position. thieme-connect.de While direct acylation reactions on the benzothiazole ring are limited, the Vilsmeier-Haack reaction with 3-methyl-1,2-benzisothiazoles leads to ring opening and subsequent recyclization. thieme-connect.de

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-3-methyl-1,2-benzothiazole | KNO3, H2SO4 | 5-Bromo-3-methyl-4-nitro-1,2-benzothiazole | 81% | thieme-connect.de |

Nucleophilic Substitution Reactions (SN2 and SNAr) at Halogenated Centers

The presence of both bromine and chlorine atoms on the benzothiazole ring system makes 5-bromo-3-chloro-1,2-benzothiazole susceptible to nucleophilic substitution reactions. cymitquimica.com The chlorine atom at the C3 position of the 1,2-benzisothiazole (B1215175) ring is particularly reactive towards nucleophiles.

Reactions of 3-chloro-1,2-benzisothiazole (B19369) with various nucleophiles can lead to either substitution or ring-opening products. For instance, reaction with butyllithium (B86547) results in ring scission to form 2-(butylsulfanyl)benzonitrile. thieme-connect.de Similarly, treatment with zinc and hydrochloric acid, hydrazine, or nitrous acid leads to the formation of bis(2-cyanophenyl) disulfide. thieme-connect.de However, under certain conditions, nucleophilic substitution at the C3 position can occur without ring cleavage, allowing for the synthesis of various derivatives. thieme-connect.de

In a related compound, 2-(bromomethyl)-5-chloro-1,3-benzothiazole, the bromomethyl group is highly reactive towards nucleophiles, facilitating SN2 reactions. This reactivity is utilized in the synthesis of various pharmaceutical and agrochemical intermediates.

Cycloaddition and Other Pericyclic Reactions Involving the Thiazole Moiety

The thiazole ring of the benzothiazole system can participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions are a common method for synthesizing new heterocyclic systems. In a related system, the cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and various aryl azides in the presence of a copper(I) catalyst yields 1,2,3-triazole derivatives. acgpubs.org This "click chemistry" approach is a versatile tool for creating complex molecules. acgpubs.orgijaems.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The halogen atoms on this compound serve as handles for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. chemie-brunschwig.ch This method is widely used for creating biaryl compounds and is known for its tolerance of various functional groups and use of less toxic reagents compared to other coupling methods. chemie-brunschwig.chresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. beilstein-journals.org It provides a direct route to functionalized alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. uni-muenchen.de

The reactivity of the bromo and chloro substituents can be selectively controlled in these reactions, allowing for sequential functionalization of the benzothiazole core.

| Reaction Type | Catalyst | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron compound + Organic halide | C-C | chemie-brunschwig.ch |

| Sonogashira | Palladium/Copper | Terminal alkyne + Aryl/vinyl halide | C-C (alkyne) | beilstein-journals.org |

| Buchwald-Hartwig | Palladium | Amine + Aryl halide | C-N | uni-muenchen.de |

Investigation of Ring-Opening and Rearrangement Pathways

As mentioned in the section on nucleophilic substitution, the 1,2-benzisothiazole ring is susceptible to ring-opening reactions under certain conditions. thieme-connect.de The reaction of 3-chloro-1,2-benzisothiazole with strong nucleophiles like butyllithium or reducing agents like zinc and hydrochloric acid leads to the cleavage of the N-S bond and formation of benzonitrile (B105546) derivatives. thieme-connect.de Understanding these pathways is crucial for predicting reaction outcomes and designing synthetic strategies that either favor or avoid ring scission.

In a different heterocyclic system, pyrrolo[2,1-c] cymitquimica.comthieme-connect.debenzothiazines, nucleophile-induced ring contraction has been observed, leading to the formation of pyrrolo[2,1-b] cymitquimica.comacgpubs.orgbenzothiazoles. beilstein-journals.org This highlights the potential for rearrangement reactions within related sulfur- and nitrogen-containing fused ring systems.

Derivatization and Functionalization Strategies at Peripheral Positions

The functionalization of the benzothiazole core can be achieved through various strategies beyond those already discussed. For instance, in the related 2,1,3-benzothiadiazole (B189464) system, regioselective C-H borylation using an iridium catalyst allows for the introduction of a boryl group at the C5 position. diva-portal.orgacs.org This borylated intermediate can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents. diva-portal.orgacs.org This approach provides a versatile platform for creating a library of derivatized benzothiadiazoles. diva-portal.orgacs.org

Furthermore, the synthesis of various substituted benzothiazoles can be achieved through the condensation of appropriately substituted anilines with various reagents. organic-chemistry.org For example, 2-substituted benzothiazoles can be prepared from the reaction of o-aminobenzenethiols with carboxylic acids. organic-chemistry.org

Synthesis and Characterization of Advanced Derivatives and Analogs of 5 Bromo 3 Chloro 1,2 Benzothiazole

Rational Design and Synthesis of Novel Halogenated Benzothiazole (B30560) Scaffolds

The rational design of novel halogenated benzothiazole scaffolds is guided by the predictable influence of halogen atoms on the molecule's physicochemical properties. Halogens modify the electronic distribution within the aromatic system through inductive and resonance effects, impacting molecular recognition, binding affinity, and reactivity. Theoretical studies using Density Functional Theory (DFT) can be employed to calculate molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO/LUMO), and reactivity descriptors, offering insights into how halogen substitution affects charge distribution and potential reaction sites. scirp.org

While a specific, documented synthesis for 5-bromo-3-chloro-1,2-benzothiazole is not prevalent in readily available literature, a rational pathway can be proposed based on established methods for analogous compounds. A feasible approach involves the halogenation of a 1,2-benzisothiazol-3-one precursor. A patented method for producing 3-halo-1,2-benzisothiazoles involves reacting the corresponding 1,2-benzisothiazol-3-one with a thionyl halide, such as thionyl chloride, in a polar solvent like N,N-dimethylformamide. google.com Following this precedent, the synthesis of this compound would logically commence from 5-bromo-1,2-benzisothiazol-3-one, which upon reaction with thionyl chloride, would yield the target compound.

Alternative synthetic strategies for the core 1,2-benzisothiazole (B1215175) ring include the cyclization of 2,3-dihalobenzaldehydes with sodium hydrosulfide (B80085) followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951) thieme-connect.de or the cyclization of specific benzyl (B1604629) sulfoxides with trichloroacetic anhydride. thieme-connect.de Subsequent selective halogenation of the resulting 1,2-benzothiazole could then be pursued to install the bromo and chloro substituents at the desired positions, although achieving such regioselectivity can be challenging.

Strategies for Halogen-Directed Selectivity in Derivatization

The presence of two distinct halogen atoms on the this compound scaffold offers opportunities for regioselective derivatization, primarily through modern C-H functionalization and cross-coupling reactions. The electronic properties of the benzothiazole ring and the directing effects of the existing halogens are critical for controlling the position of further substitutions.

A key strategy for achieving regioselectivity on electron-poor heterocyclic systems is transition-metal-catalyzed C-H activation. researchgate.netnih.gov Research on the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold has shown that iridium-catalyzed C-H borylation can proceed with high regioselectivity. diva-portal.orgacs.org In the case of BTD, borylation occurs preferentially at the C5 position, despite the C4 proton being more acidic, an effect attributed to the inhibitory influence of the nitrogen lone pair. diva-portal.orgacs.org Applying this principle to this compound, one could anticipate that an iridium catalyst might direct borylation to the C7 position, creating a versatile boronate ester handle for subsequent cross-coupling reactions.

These organoboron intermediates are exceptionally useful for introducing a wide array of functional groups. For instance, Suzuki-Miyaura cross-coupling could be used to install aryl or heteroaryl moieties, while copper-catalyzed ipso-halogenation could introduce other halogens (e.g., iodine) at the borylated position, setting the stage for further transformations. diva-portal.orgacs.org

Furthermore, the generation of heteroaryne intermediates from dihalogenated precursors represents another advanced strategy. The aryne distortion model helps predict the regioselectivity of nucleophilic attack on unsymmetrical arynes based on the calculated bond angles of the strained triple bond. acs.orgnih.gov This approach could enable the introduction of two adjacent functional groups in a single, highly regioselective step.

Development of Heterocyclic Fused Systems Incorporating the 1,2-Benzothiazole Unit

Fusing additional heterocyclic rings onto the 1,2-benzothiazole framework is a powerful strategy for creating complex, polycyclic systems with novel properties. Annulation reactions, which build a new ring onto an existing one, are central to this approach.

One prominent example is the synthesis of pyrimido[2,1-b]benzothiazoles. These fused systems can be constructed via a one-pot, three-component reaction involving a 2-aminobenzothiazole (B30445) derivative, a β-ketoester, and an aldehyde, often catalyzed by a chiral acid to achieve enantioselectivity. semanticscholar.org Another important fused system, pyrrolo[2,1-b] Current time information in Chatham County, US.rsc.orgbenzothiazole (PBTA), can be synthesized through various methods, including the intramolecular cyclization of 1-(2-thiophenyl)pyrroles or via the annulation of o-aminothiophenol with a pyrrolothiazole moiety. beilstein-journals.org

Cascade reactions provide an efficient route to complex fused heterocycles. For instance, starting from 2-mercaptobenzothiazole (B37678) derivatives, a series of reactions including alkylation, hydrazinolysis, and cyclization can lead to the formation of benzothiazole-fused 1,3,4-oxadiazoles. nih.gov Similarly, benzothiazole-triazole hybrids can be synthesized, demonstrating the modularity of these synthetic approaches. nih.gov These methods highlight how the benzothiazole scaffold can serve as a foundational building block for constructing diverse and structurally elaborate fused heterocyclic architectures.

Chiral Derivatization and Asymmetric Synthesis Approaches

The introduction of chirality is crucial for applications in medicinal chemistry and chiral materials science. Asymmetric synthesis involving the benzothiazole scaffold can be achieved using several modern catalytic methods. frontiersin.org

One effective approach utilizes chiral auxiliaries. For example, the asymmetric synthesis of α-amino-benzothiazole derivatives has been accomplished through the diastereoselective addition of 2-lithiated benzothiazoles to chiral (S)-N-tert-butanesulfinyl-ketimines. This method yields the desired products with high diastereoselectivity and in good yields, demonstrating the utility of the sulfinyl group as a removable chiral director. rsc.org

Organocatalysis offers another powerful tool for enantioselective transformations. The synthesis of optically active 4H-pyrimido[2,1-b]benzothiazole derivatives has been achieved using D-(+)-10-camphorsulfonic acid as a chiral Brønsted acid catalyst in a multi-component reaction. semanticscholar.org This approach affords high yields and excellent enantioselectivities. The selection of the appropriate chiral catalyst is paramount for controlling the stereochemical outcome of the reaction.

The table below summarizes key findings from studies on the asymmetric synthesis of benzothiazole derivatives, illustrating the effectiveness of different catalytic systems.

| Catalyst/Auxiliary | Reaction Type | Substrate(s) | Yield | Enantiomeric/Diastereomeric Excess | Reference |

| (S)-N-tert-butanesulfinyl-ketimines | Nucleophilic Addition | 2-Lithiated Benzothiazoles, Chiral Ketimines | Good | Excellent Diastereoselectivity | rsc.org |

| D-(+)-10-Camphorsulphonic acid | One-pot, Three-component | 2-Amino Benzothiazole, β-ketoester, Aldehyde | Up to 82% | 84-99% ee | semanticscholar.org |

Exploration of Supramolecular Assembly and Self-Organization in Derived Systems

The self-organization of molecules into well-defined supramolecular structures is governed by non-covalent interactions. For halogenated aromatic compounds like derivatives of this compound, halogen bonding and π-π stacking are dominant forces that direct crystal packing and the formation of higher-order assemblies. uiowa.edu

Studies on families of halogen-substituted benzothiazole compounds reveal that they often grow with a needle-like morphology based on a slip-stacked supramolecular assembly. researchgate.net This packing is sustained by a network of non-covalent interactions, including halogen bonds, which can influence the material's macroscopic properties. researchgate.netdntb.gov.ua The specific nature and position of the halogen substituents correlate with the observed crystal packing and can be engineered to achieve desired properties like optical waveguiding or mechanical flexibility. researchgate.net

For instance, the introduction of a chiral dipeptide unit to a benzothiazole ring has been shown to create aromatic-rich derivatives that self-assemble into distinct nanostructures, such as nanospheres or nanobelts, depending on the solvent system. rsc.org This self-organization is driven by the rich aromatic character of the molecule and quantum confinement effects, leading to enhanced fluorescence and nonlinear optical properties. rsc.org These examples underscore the potential for designing advanced materials by programming the molecular structure of benzothiazole derivatives to control their self-assembly into functional supramolecular systems.

Applications in Advanced Materials Science and Molecular Devices

Optoelectronic and Photophysical Properties of Benzothiazole-Based Materials

The photophysical properties of benzothiazole (B30560) derivatives are at the heart of their application in optoelectronics. The fused ring system provides a rigid and planar structure that can be readily functionalized to tune its electronic and luminescent characteristics.

The synthesis of fluorescent and luminescent materials based on the benzothiazole scaffold is a burgeoning area of research. nih.govresearchgate.net Scientists have developed various synthetic strategies to create novel benzothiazole derivatives with tailored optical properties. nih.govacs.org These methods often involve metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce different aryl groups onto the benzothiazole core, thereby extending the π-conjugation and modifying the emission wavelengths. researchgate.net For instance, a series of benzothiazole derivatives synthesized via the Suzuki cross-coupling reaction of 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acids exhibited fluorescence emissions in the range of 380 to 450 nm. researchgate.net

Another approach involves the base-catalyzed intramolecular C-S bond formation to construct substituted benzothiazoles, which have shown high quantum yields in solution (up to 85%) and strong fluorescence in the solid state. nih.govacs.org The introduction of substituents, such as the (4-aminophenyl)ethynyl group, has been shown to significantly enhance the fluorescent properties of benzothiazole derivatives, leading to strong blue and green fluorescence with low cytotoxicity, making them suitable for bio-imaging applications. nih.gov The design of novel 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives has also been explored, with their fluorescence efficiency being tunable by the introduction of electron-withdrawing groups. acs.org

While specific synthetic routes for 5-bromo-3-chloro-1,2-benzothiazole are not extensively documented in the reviewed literature, established methods for synthesizing halogenated benzothiazoles could likely be adapted. mdpi.com The presence of both bromo and chloro substituents on the benzothiazole ring of this compound is expected to significantly influence its electronic and, consequently, its luminescent properties, potentially leading to materials with unique photophysical characteristics.

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgmdpi.com This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org Benzothiazole derivatives have emerged as a prominent class of AIE-active materials, or AIEgens. mdpi.combohrium.com

For example, quinolone-benzothiazole hybrids have been shown to exhibit significant AIE behavior in THF-water mixtures, with a notable increase in emission and a red-shift observed when the water fraction exceeds 70%. mdpi.com Similarly, some 2-(2′-hydroxyphenyl)benzothiazole (HBT) derivatives display Aggregation-Induced Emission Enhancement (AIEE), where the fluorescence intensity is greatly enhanced in the aggregated state. rsc.orgacs.org In one study, a benzothiazole-based probe exhibited AIE in a THF/water system, with the emission color changing from blue in solution to green in the solid aggregated state. rsc.orgscispace.com This was attributed to the interplay between Excited State Intramolecular Proton Transfer (ESIPT) and AIE. rsc.orgscispace.com

The introduction of bulky groups or the formation of specific intermolecular interactions, such as hydrogen bonding and π-π stacking, can promote the AIE effect. acs.orgresearchgate.net Given the planar structure of the benzothiazole core and the potential for intermolecular interactions involving the halogen atoms, it is plausible that appropriately designed derivatives of this compound could exhibit AIE or AIEE properties, making them promising candidates for applications in solid-state lighting, bio-imaging, and chemical sensing.

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. rsc.orgbohrium.com This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a large Stokes shift between absorption and emission. nih.govrsc.org Benzothiazole derivatives, particularly those containing a hydroxyl group ortho to the point of attachment of the benzothiazole ring (e.g., 2-(2'-hydroxyphenyl)benzothiazole or HBT), are classic examples of ESIPT systems. rsc.orgrsc.org

Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the benzothiazole ring, leading to the formation of a keto-tautomer that is responsible for the long-wavelength fluorescence emission. rsc.orgscispace.com The efficiency and wavelength of the ESIPT emission can be tuned by introducing various substituents on the benzothiazole or the phenyl ring. mdpi.comrsc.org For instance, electron-donating groups tend to cause a bathochromic (red) shift in the ESIPT emission, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. rsc.org

The ESIPT process in benzothiazole derivatives has been extensively studied using both experimental and theoretical methods, including density functional theory (DFT) and time-dependent DFT (TD-DFT). bohrium.comnih.govrsc.orgacs.orgresearchgate.net These studies have provided valuable insights into the mechanism of proton transfer and the factors influencing the photophysical properties. bohrium.comrsc.orgacs.orgresearchgate.net While this compound itself does not possess the requisite hydroxyl group for ESIPT, it can be readily incorporated into molecular designs that do. The bromo and chloro substituents would act as electron-withdrawing groups, potentially modulating the ESIPT process and leading to materials with tailored optical properties for applications such as fluorescent probes, laser dyes, and optical data storage. rsc.org

Integration in Molecular Sensors and Probes

The sensitivity of the fluorescence properties of benzothiazole derivatives to their local environment makes them excellent candidates for the development of molecular sensors and probes. researchgate.net These probes can be designed to detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules, through various photophysical mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), ESIPT, and AIE. mdpi.comresearchgate.net

For example, benzothiazole-based fluorescent probes have been designed for the detection of hydrazine, with theoretical studies suggesting that the introduction of a cyano group can enhance the probe's performance by increasing the Stokes shift. nih.gov Other benzothiazole derivatives have been synthesized to act as "turn-on" fluorescent probes for detecting β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. acs.orgnih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to the protein aggregates. acs.orgnih.gov

Furthermore, quinolone-benzothiazole hybrids have been developed as efficient and selective chemosensors for cyanide ions, operating through a fluorescence "turn-off" mechanism. mdpi.com Benzothiazole derivatives have also been utilized as fluorescent probes for imaging mitochondria in living cells and for detecting changes in pH. acs.org The synthesis of phenyldiazenyl benzothiazole derivatives has led to probes with high affinity for tau aggregates, which are associated with Alzheimer's disease. rsc.org

The this compound core, with its specific electronic properties imparted by the halogen substituents, could be a valuable building block for creating novel molecular sensors. By incorporating appropriate recognition moieties, it would be possible to design probes based on this scaffold for the selective detection of various analytes, with potential applications in environmental monitoring, clinical diagnostics, and cell imaging.

Utilization in Advanced Dye Chemistry and Pigment Technology

The benzothiazole moiety is a key chromophore found in a variety of dyes and pigments. jchemrev.combenthamscience.com The extended π-electron system of the benzothiazole ring, which can be further extended through chemical modification, allows for strong absorption of light in the visible region, leading to intense colors.

Azo dyes based on the benzothiazole scaffold have been synthesized and characterized. researchgate.netacu.edu.in These dyes, created through diazo-coupling reactions, exhibit a range of colors and have been investigated for their solvatochromic properties, where the color changes depending on the polarity of the solvent. researchgate.net Some of these benzothiazole-based azo dyes have also been found to be fluorescent, albeit with low emission intensity. researchgate.net The thermal stability of these dyes has also been studied, indicating their potential for use in dyeing processes at elevated temperatures. researchgate.net

Novel solid-state fluorescent azo dyes containing a 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine as the electron donor group have been synthesized. researchgate.net These dyes exhibit strong fluorescence in the solid state and large Stokes shifts, which are attributed to broad π-electron delocalization and the existence of keto-enol tautomerism. researchgate.net

The incorporation of this compound into dye structures could lead to pigments with enhanced properties. The electron-withdrawing nature of the bromine and chlorine atoms could influence the intramolecular charge transfer characteristics of the dye molecules, potentially leading to deeper colors and improved photostability. Such dyes could find applications in textiles, paints, inks, and advanced optical materials.

Role in Polymer Science and Engineering Applications

The benzothiazole unit can be incorporated into polymer structures, either as part of the main chain or as a pendant group, to impart specific properties to the resulting materials. jchemrev.com These properties can include thermal stability, mechanical strength, and optoelectronic functionality.

Researchers have synthesized methacrylic monomers containing a redox-responsive benzothiazole-disulfide group. rsc.org These monomers have been copolymerized with a hydrophilic PEG-based monomer using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create well-defined copolymers. rsc.org The disulfide bonds in these polymers can be cleaved under reducing conditions, allowing for the reversible attachment and release of molecules, which is a desirable feature for applications in drug delivery and smart coatings. rsc.org

In another study, a monomer with a thiazole (B1198619) moiety, N-(2-amino benzothiazole) methacrylamide, was synthesized and copolymerized with butyl acrylate (B77674) and methyl methacrylate. tandfonline.com The resulting copolymers exhibited antimicrobial activity against various microorganisms, highlighting their potential for use in antimicrobial coatings. tandfonline.com

The this compound molecule, with its potential for functionalization, could serve as a monomer or a precursor to a monomer for the synthesis of novel polymers. The incorporation of this halogenated benzothiazole unit could enhance the thermal stability, flame retardancy, and refractive index of the polymers. Such materials could be valuable in a range of engineering applications, including high-performance plastics, advanced coatings, and materials for electronic and photonic devices. bohrium.comrsc.org

Materials for Data Storage and Information Processing Based on Tunable Electronic Properties

The field of molecular electronics is actively exploring organic molecules for next-generation data storage and information processing devices. The appeal of using molecules like this compound lies in their potential for miniaturization, low power consumption, and tunable electronic characteristics. The benzothiazole core, in particular, is a versatile scaffold in the design of functional materials for organic electronics. researchgate.net The electronic properties of benzothiazole derivatives can be finely tuned by introducing various substituent groups, which in turn can influence their performance in memory devices. nih.govmdpi.com

Research into benzothiazole derivatives has revealed their potential in data storage applications, with performance being highly dependent on the molecular structure. rsc.org The introduction of electron-withdrawing and electron-donating groups to the benzothiazole framework allows for the precise control of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning of the energy gap is a critical factor in determining the electrical switching and memory characteristics of a material.

A study on two conjugated molecules incorporating a carbazole (B46965) group (electron-donating) and a benzothiazole group (electron-withdrawing) demonstrated how the addition of another electron acceptor could dramatically alter the data-storage behavior. rsc.org One molecule with a single electron-accepting benzothiazole group exhibited volatile binary memory (DRAM-like), while a similar molecule with an additional nitro group (a strong electron acceptor) showed non-volatile ternary write-once-read-many (WORM) memory characteristics. rsc.org This highlights the principle that the electronic properties, and thus the data storage capability, of benzothiazole-based molecules can be intentionally designed.

The specific substitution of a bromine and a chlorine atom onto the 1,2-benzothiazole core, as in this compound, is anticipated to significantly influence its electronic properties. Halogens such as bromine and chlorine are electron-withdrawing groups, which can lower the HOMO and LUMO energy levels of the molecule. The position of these substituents on the benzothiazole ring is also crucial in determining the final electronic structure and charge transport properties. acs.org

The collective electron-withdrawing nature of the bromo and chloro substituents in this compound would likely result in a distinct energy level profile compared to unsubstituted or single-halogen-substituted benzothiazoles. This tailored electronic structure could potentially be harnessed for creating specific charge trapping states necessary for multi-level data storage.

The table below illustrates the different data-storage behaviors observed in two distinct benzothiazole derivatives, showcasing the impact of molecular design on electronic properties and device performance. rsc.org

| Molecule | Molecular Structure Type | Switching Threshold Voltages | Data-Storage Behavior |

| BTVCz | Donor-Acceptor (D-A) | -1.3 V | Volatile Binary (DRAM) |

| BTVCz–NO₂ | Acceptor-Donor-Acceptor (A₁-D-A₂) | -1.5 V and -2.5 V | Non-volatile Ternary (WORM) |

This table is based on research findings on benzothiazole derivatives and is for illustrative purposes to show the potential for tunable data-storage properties in such compounds. rsc.org

While direct experimental data on this compound for data storage applications is not yet prevalent in published literature, the established principles of molecular design and the demonstrated performance of related halogenated and multi-acceptor benzothiazole systems provide a strong rationale for its investigation in this area. rsc.orgacs.org The unique combination of a bromo and a chloro substituent on the 1,2-benzothiazole core makes it a compelling candidate for future research into novel materials for advanced data storage and information processing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.